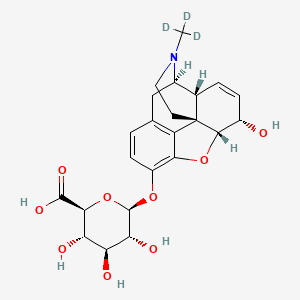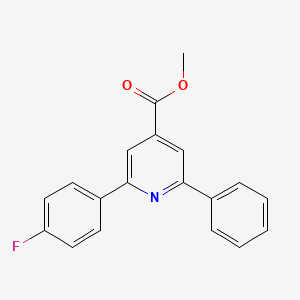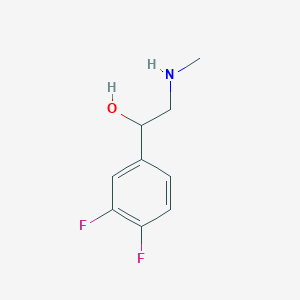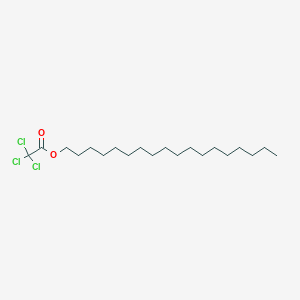
Octadecyl trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl trichloroacetate: is an organic compound that belongs to the class of esters. It is derived from trichloroacetic acid and octadecanol. This compound is known for its hydrophobic properties and is often used in surface modification and as a coupling agent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octadecyl trichloroacetate is typically synthesized through the esterification of trichloroacetic acid with octadecanol. The reaction is usually catalyzed by an acid such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where trichloroacetic acid and octadecanol are combined in the presence of a catalyst. The mixture is heated to a specific temperature to ensure complete reaction. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octadecyl trichloroacetate can undergo oxidation reactions, although these are less common due to the stability of the ester bond.
Reduction: Reduction reactions are also rare for this compound.
Substitution: The most common reactions involve nucleophilic substitution, where the trichloroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: Octadecyl trichloroacetate is used in the modification of surfaces to make them hydrophobic. It is also employed as a coupling agent in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to modify the surface properties of biomaterials, enhancing their compatibility and functionality.
Medicine: While not commonly used directly in medicine, this compound can be part of drug delivery systems where surface modification is crucial.
Industry: In industrial applications, it is used in the production of coatings, adhesives, and sealants. Its hydrophobic properties make it valuable in creating water-resistant materials.
Mecanismo De Acción
The primary mechanism by which octadecyl trichloroacetate exerts its effects is through the modification of surface properties. By forming a hydrophobic layer, it alters the interaction between the surface and its environment. This can affect adhesion, wettability, and other surface characteristics. The molecular targets are typically the hydroxyl groups on surfaces, which react with the trichloroacetate group to form stable ester bonds.
Comparación Con Compuestos Similares
Trichloroacetic acid: A precursor to octadecyl trichloroacetate, used in similar applications but lacks the long hydrophobic chain.
Octadecyl trichlorosilane: Another surface-modifying agent with similar hydrophobic properties but different chemical reactivity.
Octadecyl dimethylchlorosilane: Used for surface modification but has different functional groups and reactivity.
Uniqueness: this compound is unique due to its combination of a long hydrophobic chain and a reactive trichloroacetate group. This makes it particularly effective in applications requiring both hydrophobicity and chemical reactivity.
Propiedades
Número CAS |
35425-17-3 |
|---|---|
Fórmula molecular |
C20H37Cl3O2 |
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
octadecyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C20H37Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19(24)20(21,22)23/h2-18H2,1H3 |
Clave InChI |
SHVKFBUBFSLWFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]](/img/structure/B12041629.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (2-butyl-4-oxo-4H-quinazolin-3-yl)-amide](/img/structure/B12041631.png)

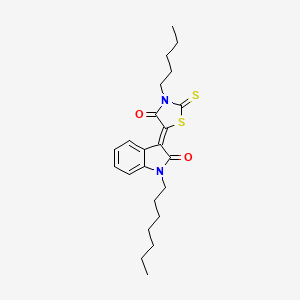
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12041640.png)
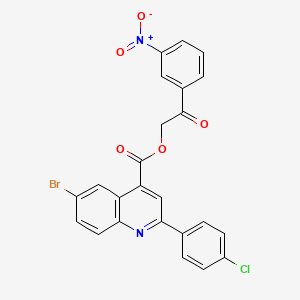
![1-(4-Butylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041667.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12041676.png)
